Herqueline
Overview
Description
Herqueline, a compound of interest in this analysis, does not have a widespread representation in the available literature. It appears the term "Herqueline" might be a specific or niche chemical entity, possibly related to complex organic molecules or synthetic methodologies. However, one paper directly relates to the synthesis of herqulines B and C, offering a glimpse into the type of chemistry involved. The study reported a concise total synthesis of herqulines B and C, starting from tyrosine. This synthesis involved dimerization, macrocyclization, and consecutive reductions, providing insights into the synthetic accessibility of these compounds (Chi He, Thomas P. Stratton, P. Baran, 2018).
Synthesis Analysis
The synthesis of herqulines B and C is notable for its simplicity and strategic insights into creating strained alkaloids. The process involves starting with a common amino acid, tyrosine, and undergoing a series of transformations that include dimerization and macrocyclization. This approach highlights the efficiency of synthesizing complex molecules from relatively simple precursors, leveraging dynamic covalent chemistry (DCC) techniques for constructing compounds with high symmetry and specific structures (Chi He, Thomas P. Stratton, P. Baran, 2018).
Molecular Structure Analysis
While the specific molecular structure analysis of herqueline is not detailed in the available papers, the process of constructing complex molecules like herqulines involves understanding the molecular frameworks and how different functional groups interact. Dynamic imine chemistry, a fundamental aspect of DCC, showcases the versatility of imine bonds in creating diverse and complex molecular structures from simple precursors (M. Belowich, J. Stoddart, 2012).
Chemical Reactions and Properties
The chemical reactions central to the synthesis of herqulines involve imine bond formation, dimerization, and macrocyclization. These reactions are indicative of the compound's reactive nature and potential chemical properties, such as the ability to undergo reduction reactions. The use of dynamic covalent chemistry in synthesis suggests that herqulines may have adaptable chemical properties based on their synthetic pathways (C. Meyer, C. Joiner, J. Stoddart, 2007).
Physical Properties Analysis
The physical properties of herqulines, such as solubility, melting points, and crystallinity, can be inferred to some extent from their synthesis and molecular structure. However, specific analyses of these properties are not covered in the available literature. Generally, the physical properties of organic compounds like herqulines are closely related to their molecular symmetry, the presence of functional groups, and the overall molecular architecture.
Chemical Properties Analysis
Herqulines' chemical properties, including reactivity, stability, and interactions with other molecules, are shaped by their complex molecular structure. The presence of multiple functional groups and the overall molecular framework suggest that herqulines could exhibit a range of chemical behaviors. Their synthesis through dynamic covalent chemistry hints at potential reversible interactions and transformations that these compounds can undergo (Chi He, Thomas P. Stratton, P. Baran, 2018).
Scientific Research Applications
Antiviral Applications
Herqueline's potential in antiviral therapy has been explored. A study highlighted raltegravir, an approved AIDS treatment drug, for its ability to inhibit an essential protein for herpesvirus replication. This discovery marks a significant step towards developing a drug against the herpesvirus family, including cytomegalovirus (HCMV), which shares this protein. This research opens the door for drugs that are highly specific and potentially less toxic due to the absence of the targeted viral protein in humans. Additionally, since all herpesviruses possess this protein, it suggests a universal treatment approach for this virus family (Institute for Research in Biomedicine, 2010).
Breast Cancer Research
In the field of breast cancer, herqueline's role has been studied. Research evaluating the predictive value of various biological factors in breast cancer patients treated with neoadjuvant anthracycline-based chemotherapy included HER-2 status as one of the key indicators. This study emphasized the importance of understanding HER-2 expression in developing effective cancer treatment strategies (Petit et al., 2004).
Enhancement of Drug Efficacy
Another area of research involves the interaction of herqueline with other drugs to enhance their efficacy. A study investigated the effects of the combination of doxorubicin (DOX) and hernandezine (HER) on pharmacokinetics, finding that HER could improve the absorption of DOX. This research is crucial for providing clinical guidance on the combined use of DOX and HER to enhance therapeutic outcomes and avoid adverse reactions (Song et al., 2019).
Cardiovascular Research
Herqueline has been implicated in cardiovascular research as well. A study on ivabradine, a specific bradycardic agent, revealed its interaction with the hERG potassium channel. This research is significant as it highlights the drug's potential to prolong ventricular repolarization and alter electrical restitution properties, which are essential considerations in cardiac health and disease management (Melgari et al., 2015).
Cancer Therapy and Systems Biology
In the context of cancer therapy, the ERBB (HER) network of receptor tyrosine kinases has been a focal point. This research underlines how a deep understanding of the molecular mechanisms underlying cancer can lead to novel drugs and strategies to overcome treatment resistance. The continuous integration of basic research and medical oncology in this domain exemplifies the merging of cancer therapy with systems biology (Yarden & Pines, 2012).
properties
IUPAC Name |
(2S,3R,7R,8R,14S,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/t12-,13+,14+,15+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKNDVKQCSBIQE-OCANJJRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222097 | |
Record name | Herqueline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Herqueline | |
CAS RN |
71812-08-3 | |
Record name | Herqueline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Herqueline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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